Product packaging for 2-[4-(Propan-2-yl)phenyl]pyrrolidine(Cat. No.:CAS No. 881040-01-3)

2-[4-(Propan-2-yl)phenyl]pyrrolidine

Cat. No.: B2697467
CAS No.: 881040-01-3
M. Wt: 189.302
InChI Key: ZYXHXFDDXNHWHZ-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Core in Contemporary Medicinal Chemistry Research

The pyrrolidine nucleus is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals. organic-chemistry.orgnih.govresearchgate.netnih.gov Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, a critical factor in achieving high-affinity and selective interactions with biological targets. organic-chemistry.orgnih.gov This stereochemical complexity, coupled with the basicity of the nitrogen atom, makes the pyrrolidine scaffold a versatile building block in drug discovery. organic-chemistry.org Numerous approved drugs across various therapeutic areas, including antiviral, anticancer, and central nervous system agents, incorporate the pyrrolidine ring, underscoring its profound impact on human health. nih.govresearchgate.netmdpi.com

The sp³-hybridized carbon atoms of the pyrrolidine ring provide a greater three-dimensional coverage compared to their flat aromatic counterparts, which is advantageous for exploring the intricate binding pockets of proteins. organic-chemistry.orgnih.gov Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor and a center for further functionalization, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, to optimize its pharmacokinetic profile. organic-chemistry.org

Positional Context of 2-[4-(Propan-2-yl)phenyl]pyrrolidine within Heterocyclic Chemistry Research

This compound belongs to the class of 2-aryl-pyrrolidines, a subclass that has garnered considerable attention in chemical research. nih.govnih.govacs.org The direct attachment of an aryl group to the second position of the pyrrolidine ring creates a chiral center, leading to the existence of enantiomers that can exhibit distinct biological activities. The isopropylphenyl substituent at the para position of the phenyl ring further contributes to the molecule's lipophilicity and can influence its interaction with target proteins through hydrophobic interactions. This specific substitution pattern makes this compound a valuable intermediate and building block for the synthesis of more complex molecules with potential therapeutic applications. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B2697467 2-[4-(Propan-2-yl)phenyl]pyrrolidine CAS No. 881040-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-ylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-14-13/h5-8,10,13-14H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXHXFDDXNHWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-01-3
Record name 2-[4-(propan-2-yl)phenyl]pyrrolidine
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Chemical and Physical Properties of 2 4 Propan 2 Yl Phenyl Pyrrolidine

While extensive experimental data for 2-[4-(propan-2-yl)phenyl]pyrrolidine is not widely published in publicly available literature, its fundamental properties can be predicted based on its structure and data from chemical databases.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C13H19N researchgate.net
Molecular Weight 189.30 g/mol researchgate.net
XLogP3 2.9 researchgate.net
Hydrogen Bond Donor Count 1 researchgate.net
Hydrogen Bond Acceptor Count 1 researchgate.net
Rotatable Bond Count 2 researchgate.net

These predicted properties suggest that this compound is a moderately lipophilic compound with a low polar surface area, characteristics that are often favorable for oral bioavailability and central nervous system penetration in drug candidates.

Advanced Spectroscopic and Structural Characterization of 2 4 Propan 2 Yl Phenyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of 2-[4-(propan-2-yl)phenyl]pyrrolidine. By analyzing the chemical shifts, coupling constants, and multiplicities in both ¹H and ¹³C NMR spectra, a complete picture of the molecule's connectivity and environment can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the three main components of the molecule: the pyrrolidine (B122466) ring, the para-substituted phenyl ring, and the isopropyl group.

Isopropyl Group: This group should produce two characteristic signals: a doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH).

Aromatic Region: The para-substituted phenyl ring will give rise to a classic AA'BB' system, which often appears as two distinct doublets, each integrating to two protons.

Pyrrolidine Ring: The protons on the pyrrolidine ring are expected to produce more complex, overlapping multiplets. The methine proton at the C2 position, being adjacent to both the phenyl ring and the nitrogen atom, would appear as a distinct multiplet. The N-H proton of the secondary amine is expected to be a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. For this compound, a total of 10 distinct carbon signals are predicted, assuming free rotation around the C-C bond linking the two rings.

Aliphatic Carbons: Signals will correspond to the two methyl carbons and the methine carbon of the isopropyl group, as well as the four carbons of the pyrrolidine ring.

Aromatic Carbons: Six signals are expected for the phenyl ring carbons, including four signals for the protonated carbons and two for the quaternary carbons (one attached to the pyrrolidine ring and one to the isopropyl group).

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30Doublet2HAr-H (ortho to pyrrolidine)
~ 7.20Doublet2HAr-H (ortho to isopropyl)
~ 4.10Triplet/Multiplet1HCH -N (Pyrrolidine C2)
~ 3.35Multiplet1HPyrrolidine C5-H
~ 2.95Septet1HCH (CH₃)₂
~ 2.90Multiplet1HPyrrolidine C5-H
~ 2.10Broad Singlet1HNH
~ 2.00Multiplet2HPyrrolidine C3-H₂
~ 1.70Multiplet2HPyrrolidine C4-H₂
~ 1.25Doublet6HCH(CH₃ )₂
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)Assignment
~ 147.0Ar-C (quaternary, attached to isopropyl)
~ 142.0Ar-C (quaternary, attached to pyrrolidine)
~ 126.5Ar-CH
~ 126.0Ar-CH
~ 65.0Pyrrolidine C2
~ 55.0Pyrrolidine C5
~ 34.0C H(CH₃)₂
~ 32.0Pyrrolidine C3
~ 25.0Pyrrolidine C4
~ 24.0CH(C H₃)₂

Mass Spectrometry for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of the compound and to gain structural insights through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₃H₁₉N, with a monoisotopic mass of approximately 189.15 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 189. The fragmentation is expected to be dominated by cleavages characteristic of both the isopropylphenyl and pyrrolidine moieties.

Benzylic Cleavage: A major fragmentation pathway would involve the loss of the isopropyl group (C₃H₇•) via benzylic cleavage, resulting in a prominent peak at m/z 146 ([M-43]⁺).

Pyrrolidine Ring Cleavage: Another significant fragmentation involves the cleavage of the pyrrolidine ring. The α-cleavage (cleavage of the bond between C2 and C3 of the pyrrolidine ring) is common for amines and would lead to the formation of a stable iminium ion. The primary fragment from the pyrrolidine ring itself is often observed at m/z 70 nih.gov.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
m/zIon/FragmentProposed Structure
189[M]⁺˙Molecular Ion
174[M - CH₃]⁺Loss of a methyl radical
146[M - C₃H₇]⁺Loss of isopropyl radical (benzylic cleavage)
70[C₄H₈N]⁺Fragment corresponding to the pyrrolidine ring

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to display characteristic absorption bands corresponding to the N-H, C-H, C=C, and C-N bonds.

N-H Stretch: A moderate, sharp band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine (N-H) stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the pyrrolidine and isopropyl groups) are observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretches: Aromatic C=C ring stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for the secondary amine should appear in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in the Raman spectrum, whereas the N-H stretch is typically weak.

Table 4: Predicted Vibrational Spectroscopy Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3350StretchN-H (Secondary Amine)
3100-3000StretchAromatic C-H
2960-2850StretchAliphatic C-H
~ 1610, 1510StretchAromatic C=C
~ 1460BendAliphatic C-H
~ 1320StretchC-N
~ 830Bend (out-of-plane)Aromatic C-H (para-substitution)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. Although no public crystal structure for this compound has been reported, this technique would provide invaluable data if suitable single crystals could be grown.

A crystallographic study would yield precise measurements of all bond lengths and angles, allowing for a detailed comparison between the aliphatic and aromatic sections of the molecule. Crucially, it would reveal the exact conformation of the five-membered pyrrolidine ring, which typically adopts a non-planar 'envelope' or 'twist' conformation to minimize steric strain. Furthermore, the analysis would elucidate the dihedral angle between the phenyl ring and the pyrrolidine ring, defining their relative orientation. The packing of molecules in the crystal lattice, dictated by intermolecular forces such as hydrogen bonding (involving the N-H group) and van der Waals interactions, would also be determined.

Table 5: Structural Parameters Obtainable from X-ray Crystallography
ParameterInformation Provided
Unit Cell DimensionsSize and shape of the repeating crystal lattice unit.
Bond LengthsPrecise distances between bonded atoms (e.g., C-C, C-N).
Bond AnglesAngles between adjacent bonds (e.g., C-N-C).
Dihedral AnglesTorsional angles defining the 3D shape and ring conformation.
Intermolecular InteractionsIdentification of hydrogen bonds and other non-covalent packing forces.
Ring ConformationDetermination of the pyrrolidine ring pucker (envelope or twist).

Computational and Theoretical Investigations on 2 4 Propan 2 Yl Phenyl Pyrrolidine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. physchemres.orgespublisher.com These calculations can determine a molecule's stable conformation, electronic properties, and reactivity.

For a molecule such as 2-[4-(propan-2-yl)phenyl]pyrrolidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to optimize the molecular geometry and compute various parameters. nih.gov Key aspects of the electronic structure that can be analyzed include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A larger HOMO-LUMO gap generally implies higher stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule might interact with other molecules or biological targets. physchemres.orgresearchgate.net Theoretical calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structure. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Pyrrolidine-Based Compound

Property Predicted Value Significance
HOMO Energy -5.8 eV Indicates electron-donating capability
LUMO Energy -0.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.3 eV Relates to chemical stability and reactivity
Dipole Moment 1.9 D Measures molecular polarity

| Molecular Electrostatic Potential | Negative potential around the nitrogen atom | Predicts sites for electrophilic attack or hydrogen bonding |

Note: The values in this table are representative examples based on DFT studies of similar heterocyclic compounds and are for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). plos.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions. plos.orgmdpi.com For compounds containing a pyrrolidine (B122466) scaffold, docking studies have been used to explore their potential as inhibitors for various enzymes and receptors.

The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. plos.org The results are typically reported as a binding energy or docking score, with lower (more negative) values indicating a stronger predicted interaction. scispace.comresearchgate.net Docking simulations on pyrrolidine derivatives have identified key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site. scispace.com For instance, studies on pyrrolidine-based inhibitors targeting enzymes like acetylcholinesterase (AChE) or the MDM2-p53 interaction have revealed crucial residues that govern the binding activity. scispace.comresearchgate.net

Table 2: Examples of Molecular Docking Results for Pyrrolidine Derivatives Against Various Protein Targets

Pyrrolidine Derivative Class Protein Target Example Docking Score (kcal/mol) Key Interacting Residues
Spiro[pyrrolidin-3,2-oxindoles] MDM2 -9.4 Not specified
1-(Pyrrolidin-2-yl)propan-2-ones Deoxyribonuclease I (DNase I) Not specified Not specified

Note: This table compiles data from studies on various pyrrolidine derivatives to illustrate the application of molecular docking. scispace.comresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgbrieflands.com By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. nih.govnih.gov

To build a QSAR model, a set of compounds with known biological activities is required. For each compound, a variety of molecular descriptors are calculated, which can be constitutional, topological, electronic, or steric in nature. nih.govnih.gov These descriptors are often derived from quantum chemical calculations. nih.govnih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity. frontiersin.orgbrieflands.com

The predictive power of a QSAR model is assessed through rigorous statistical validation, using metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.govnih.gov QSAR studies have been successfully applied to various series of pyrrolidine-containing compounds to model activities such as antiarrhythmic effects. nih.govnih.gov These models help elucidate the structural features that are either beneficial or detrimental to the desired biological effect.

Table 3: Example of a Generic QSAR Equation for a Hypothetical Biological Activity

Descriptor Coefficient Interpretation
LogP (Lipophilicity) +0.45 Increased lipophilicity is positively correlated with activity.
Molecular Weight -0.12 Increased molecular size is negatively correlated with activity.
HOMO Energy +0.28 Higher HOMO energy (stronger electron-donating ability) is positively correlated with activity.
Dipole Moment -0.09 Increased polarity is negatively correlated with activity.

Hypothetical QSAR Model: Activity = 0.45(LogP) - 0.12(MW) + 0.28(HOMO) - 0.09(Dipole) + Constant Note: This table provides a conceptual illustration of a QSAR model and does not represent real data for the subject compound.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. The pyrrolidine ring is not planar and exhibits a phenomenon known as pseudorotation, existing in various puckered conformations. nih.gov The two most predominant pucker modes are the "exo" and "endo" envelope conformers. nih.govnih.gov The specific conformation adopted can be influenced by substituents on the ring, and this conformational preference can be critical for how the molecule fits into a protein's binding site. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information on the conformational dynamics and stability of a molecule in solution or when complexed with a biological target. researchgate.net For a ligand-protein complex identified through docking, MD simulations can be run (e.g., for 100 nanoseconds) to assess the stability of the binding pose. scispace.comresearchgate.net

Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over the simulation time suggests that the complex is conformationally stable. scispace.comnih.gov This analysis helps validate docking results and provides a more dynamic picture of the ligand-receptor interaction, which is often missed in static docking models. scispace.com

Table 4: Predominant Conformations of the Pyrrolidine Ring

Conformation Description Influence of Substituents
Cγ-exo (Up Pucker) The Cγ atom is out of the plane on the opposite side of the Cα carboxyl group (in proline). Favored by trans-4-substituents with high electronegativity.

| Cγ-endo (Down Pucker) | The Cγ atom is out of the plane on the same side as the Cα carboxyl group (in proline). | Favored by cis-4-substituents with high electronegativity. |

Note: This table describes the general conformational behavior of the proline/pyrrolidine ring as discussed in the literature. nih.govnih.gov

In Vitro Receptor Binding and Functional Assays

Comprehensive searches of scientific literature did not yield specific in vitro receptor binding or functional assay data for the compound this compound across several key receptor families. The following sections detail the lack of available information for specific targets and discuss findings for structurally related analogues where applicable.

No studies detailing the direct interaction, binding affinity, or functional activity of this compound at serotonin receptors, including the 5-HT2A subtype, were identified in the public domain. While other pyrrolidine derivatives have been investigated for their activity at serotonin receptors, the specific substitution pattern of a 4-(propan-2-yl)phenyl group at the 2-position of the pyrrolidine ring has not been characterized in this context. nih.govresearchgate.net Research on other, more complex pyrrolidine-dione derivatives has shown high affinity for the 5-HT2A receptor, but these compounds are not close analogues. nih.gov

There is no available scientific literature describing the modulatory effects of this compound on the cannabinoid receptor 1 (CB1). The field of CB1 receptor modulation includes various complex molecules, some of which contain a pyrrolidine moiety as part of a larger scaffold, such as the allosteric modulator Org27569. nih.govnih.gov However, these are structurally distinct from this compound, and no direct data for the specified compound have been published.

No ligand binding studies have been published that investigate the interaction of this compound with nuclear receptors such as the Pregnane X Receptor (PXR) or the Liver X Receptor (LXR). nih.govnih.govnih.govnih.gov Research into ligands for these receptors is extensive, but this specific chemical entity has not been identified as a ligand for either PXR or LXR in the reviewed literature. mdpi.commdpi.com

While no direct studies on this compound were found, research into a series of structurally related analogues has revealed activity at voltage-gated sodium channels. Specifically, a study on novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives identified potent activators of the Nav1.1 channel. nih.gov

One promising compound from this series, which shares the 2-phenyl-pyrrolidine core structure, demonstrated significant activity. This nicotinamide derivative was found to increase the decay time constant (tau) of Nav1.1 currents at a concentration of 0.03 μM. nih.gov The compound also showed significant selectivity for Nav1.1 over other isoforms such as Nav1.2, Nav1.5, and Nav1.6. nih.gov This finding suggests that the 2-phenylpyrrolidine scaffold could be a basis for developing selective Nav1.1 channel modulators.

Regarding L-type calcium channels, no studies were identified that describe the modulatory effects of this compound or its close analogues.

No published research was found that examines the activity of this compound at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The scientific literature contains extensive research on TRPV1 agonists and antagonists, but this specific compound has not been investigated in that context. nih.govmdpi.comnih.gov

Enzyme Inhibition Profiling and Mechanistic Studies

A review of the scientific literature did not yield any studies on the enzyme inhibition profile of this compound. While other classes of pyrrolidine derivatives have been synthesized and tested as inhibitors for various enzymes, such as prolyl oligopeptidase, these compounds possess different structural features and are not considered close analogues. nih.gov There is currently no available data on the mechanistic action of this compound as an enzyme inhibitor.

Glycogen Synthase 1 (GYS1) Inhibition

Glycogen synthase 1 (GYS1) is a pivotal enzyme in the regulation of glycogen synthesis in muscle and other tissues. nih.gov Its inhibition is being explored as a therapeutic strategy for glycogen storage diseases. While direct inhibitory data for this compound on GYS1 is not extensively available in the public domain, research into analogous structures provides insight into the potential of the pyrrolidine scaffold. For instance, a study identified (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol as a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p), which shares significant homology with human GYS1. nih.govmdpi.com This discovery has spurred the development of analogues with improved potency against human GYS1. mdpi.com The activity of GYS1 is complex, being regulated by both allosteric activators like glucose-6-phosphate and by phosphorylation, which leads to its inactivation. nih.gov Genetic targeting of GYS1 has been shown to reduce the growth of certain cancer cells. nih.gov

Compound/AnalogueTargetInhibition Data
(rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenolyGsy2pFirst-in-class inhibitor
Substituted pyrazole analoguehGYS1300-fold improved potency

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Compound/AnalogueTargetIC50/KiSelectivity
OlaparibPARP1/PARP2~1-5 nM
RucaparibPARP1/PARP2~1-7 nM
NiraparibPARP1/PARP2~2-4 nM
TalazoparibPARP1/PARP2<1 nM
(S)-G9PARP10.19 nM137-fold vs PARP2

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones. nih.gov DPP-4 inhibitors are an established class of oral antihyperglycemic agents for the treatment of type 2 diabetes. nih.gov The 2-cyanopyrrolidine scaffold is a key pharmacophore in many potent and selective DPP-4 inhibitors, such as vildagliptin and saxagliptin. nih.govresearchgate.net The nitrile group in these compounds forms a covalent adduct with the catalytic serine residue in the DPP-4 active site. nih.gov Structure-activity relationship studies have demonstrated that substitutions on the pyrrolidine ring can significantly influence inhibitory potency and selectivity. nih.gov While specific inhibitory data for this compound against DPP-4 is not available, the broader class of pyrrolidine derivatives has been extensively studied.

Compound/AnalogueTargetIC50/Ki
VildagliptinDPP-4~2-3 nM
SaxagliptinDPP-4~0.5-1 nM
SitagliptinDPP-4~18-27 nM
Pyrrolidine Sulfonamide Derivative (B-XI)DPP-411.32 µM

Glycosidase Inhibition (α-Amylase, α-Glucosidase)

Inhibition of glycosidases, such as α-amylase and α-glucosidase, is a therapeutic strategy to control postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion. The pyrrolidine scaffold is found in various natural and synthetic glycosidase inhibitors. Although direct data for this compound is limited, studies on related pyrrolidine derivatives have shown promising inhibitory activity against these enzymes. The potency of these compounds can be influenced by the nature and position of substituents on the pyrrolidine ring and any attached aromatic moieties.

Compound/AnalogueTargetIC50 (µg/mL)
Pyrrolidine Derivative 1α-Amylase122
Pyrrolidine Derivative 1α-Glucosidase126
Pyrrolidine Derivative 2α-Amylase115
Pyrrolidine Derivative 2α-Glucosidase200

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. rsc.org Inhibition of NAPE-PLD offers a potential therapeutic avenue for modulating NAE signaling. rsc.org The development of small molecule inhibitors for NAPE-PLD is an active area of research. rsc.orgmdpi.comnih.gov While there is no specific published data on the NAPE-PLD inhibitory activity of this compound, the pyrrolidine scaffold is present in some reported NAPE-PLD inhibitors. For example, a medicinal chemistry program led to the discovery of LEI-401, a potent and selective NAPE-PLD inhibitor containing a hydroxypyrrolidine moiety, which demonstrated in vivo activity. rsc.org

Compound/AnalogueTargetKi/IC50
LEI-401hNAPE-PLD0.086 µM (Ki)
LEI-401mNAPE-PLD0.18 µM (Ki)
ARN19874NAPE-PLD~34 µM (IC50)

Preclinical In Vivo Pharmacological Evaluation (Mechanism-Focused)

Anticonvulsant Activity in Acute Seizure Models (Maximal Electroshock, 6 Hz, Subcutaneous Pentylenetetrazole)

The anticonvulsant properties of pyrrolidine derivatives have been extensively evaluated in various preclinical models of epilepsy. These models are crucial for identifying compounds with potential efficacy against different seizure types. nih.govmdpi.comresearchgate.net The maximal electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) test is a model for absence seizures. mdpi.comresearchgate.net The 6 Hz psychomotor seizure model is considered a model for therapy-resistant partial seizures. researchgate.net

Numerous studies on pyrrolidine-2,5-dione derivatives, which are structurally related to this compound, have demonstrated a broad spectrum of anticonvulsant activity. mdpi.comresearchgate.net For instance, certain hybrid compounds incorporating the pyrrolidine-2,5-dione scaffold have shown potent efficacy in the MES, scPTZ, and 6 Hz seizure models in mice. nih.gov The anticonvulsant activity is often dependent on the substituents on the pyrrolidine ring and the nature of the appended chemical moieties. mdpi.com

Compound/AnalogueMES ED50 (mg/kg)6 Hz ED50 (mg/kg)scPTZ ED50 (mg/kg)
Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide)49.631.3 (32 mA)67.4
63.2 (44 mA)
Compound 30 (a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative)45.639.5 (32 mA)Not Reported
Compound 6 (a 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative)68.3028.20 (32 mA)Not Determined
Compound 4 (a 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative)62.1475.59 (32 mA)Inactive

Table of Compound Names

Number/CodeChemical Name
LEI-401N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide
ARN198742,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide
Vildagliptin(S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile
Saxagliptin(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Sitagliptin(R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine
Olaparib4-[[3-[[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl]-4-fluorophenyl]methyl]phthalazin-1(2H)-one
Rucaparib8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one
Niraparib2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide
Talazoparib(8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one
(S)-G9(S)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide
(rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol(rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol
This compoundThis compound

Antinociceptive Effects in Tonic and Neuropathic Pain Models (Formalin, Oxaliplatin-Induced)

Derivatives of pyrrolidine have been investigated for their potential analgesic properties in various established pain models. Specifically, pyrrolidine-2,5-dione derivatives have been assessed for their efficacy in models of tonic pain, such as the formalin test, and in chemotherapy-induced neuropathic pain models, like the oxaliplatin-induced model. researchgate.netnih.gov

The formalin test induces a biphasic pain response: an initial neurogenic phase followed by a later inflammatory phase. In studies involving 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, certain compounds demonstrated significant antinociceptive effects. nih.gov For instance, some analogues were effective in reducing the pain response in both phases of the test, while others showed efficacy primarily in the second, inflammatory phase. nih.gov This suggests that the mechanism of action may involve modulation of inflammatory pathways.

In the context of neuropathic pain, which is often a debilitating side effect of chemotherapy agents like oxaliplatin, these pyrrolidine derivatives have also shown promise. Several compounds were found to possess antiallodynic properties, attenuating the painful response to non-noxious stimuli, a hallmark of neuropathic pain. nih.govresearchgate.net The antinociceptive and antiallodynic activities of these compounds point towards a complex mechanism of action, potentially involving interaction with neuronal voltage-sensitive sodium channels. researchgate.net

Compound TypePain ModelObserved EffectReference
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives (e.g., Compounds 3, 6, 9)Formalin-Induced Tonic PainSignificant attenuation of pain response, particularly in the inflammatory phase. nih.gov nih.govresearchgate.net
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives (e.g., Compounds 3, 6, 9)Oxaliplatin-Induced Neuropathic PainDemonstrated antiallodynic properties. nih.govresearchgate.net nih.govresearchgate.net
Pyrrolidine-2,5-dione derivative (Compound 33)Formalin TestSignificant analgesic effect. researchgate.net researchgate.net
Pyrrolidine-2,5-dione derivative (Compound 33)Oxaliplatin-Induced Neuropathic PainEffectively alleviated allodynia. researchgate.net researchgate.net

Investigations into Anti-Trypanosomal Activity

The pyrrolidine scaffold is a key structural feature in various compounds investigated for their activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.gov Research has shown that modifications to the pyrrolidine ring and its substituents can significantly influence the anti-trypanosomal potency of these molecules.

One area of investigation involves fluoroquinolones with pyrrolidinyl substitutions. Studies have revealed that replacing the piperazinyl group at the C-7 position of compounds like ciprofloxacin with a 3-aminopyrrolidine group can lead to a fivefold improvement in anti-trypanosomal activity. nih.gov Furthermore, the introduction of bulky or extended pyrrolidinyl substituents at this position has been shown to increase both activity and selective toxicity towards the parasite. nih.govresearchgate.net These compounds are believed to exert their effect by inhibiting topoisomerase II, an essential enzyme for the parasite's survival. nih.govresearchgate.net

Another class of compounds, N-(2-aminoethyl)-N-phenyl benzamides, has been identified as a promising starting point for developing anti-trypanosomal agents. nih.gov Medicinal chemistry efforts have led to the identification of highly potent analogues with EC50 values in the low nanomolar range against T. brucei. nih.gov In vitro washout studies suggested that a prolonged exposure to these compounds is necessary to completely eliminate the parasites. nih.gov

Compound ClassKey Structural FeatureObserved In Vitro ActivityReference
FluoroquinolonesReplacement of C-7 piperazinyl group with 3-aminopyrrolidine. nih.govresearchgate.netFivefold improvement in anti-trypanosomal activity compared to ciprofloxacin. nih.gov nih.govresearchgate.net
FluoroquinolonesBulky/extended pyrrolidinyl substituent at C-7. nih.govresearchgate.netIncreased anti-trypanosomal activity and selective toxicity. nih.govresearchgate.net nih.govresearchgate.net
N-(2-aminoethyl)-N-benzyloxyphenyl benzamidesOptimized benzamide and benzyloxyphenyl moieties.EC50 values as low as 0.001 µM against T. brucei. nih.gov nih.gov
Arylpyrrole-based chalconesChalcone scaffold with arylpyrrole moiety.Modest activity; compounds 10e and 10h showed IC50 values of 4.09 and 5.11 µM, respectively. mdpi.com mdpi.com

Research into Antimicrobial and Anti-inflammatory Mechanisms

Pyrrolidine derivatives have been the subject of research for their potential antimicrobial and anti-inflammatory properties. The versatility of the pyrrolidine scaffold allows for the synthesis of a wide range of compounds with diverse biological activities. researchgate.net

In the realm of antimicrobial research, various 2-arylpyrrolidines and related structures have been synthesized and evaluated. researchgate.netnih.gov Some N-benzoylthiourea-pyrrolidine derivatives have demonstrated significant activity against bacterial strains like A. baumannii and A. hydrophila. frontiersin.org The mechanism of action for some pyrrolidine-based compounds involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs). For example, pyrrolidine-2,3-diones have been identified as novel, non-β-lactam inhibitors of P. aeruginosa PBP3. nih.gov

Regarding anti-inflammatory mechanisms, studies have focused on the ability of pyrrolidine compounds to modulate key signaling pathways involved in inflammation. For instance, the synthetic compound 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has been shown to suppress Toll-like receptor (TLR) signaling pathways. nih.gov It achieves this by inhibiting the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are critical transcription factors for inducing inflammatory responses. nih.gov This leads to a reduction in the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov

Compound Class/DerivativeBiological ActivityInvestigated MechanismReference
Pyrrolidine-2,3-dionesAntibacterialInhibition of P. aeruginosa Penicillin-Binding Protein 3 (PBP3). nih.gov nih.gov
1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP)Anti-inflammatoryInhibition of NF-κB and IRF3 activation via suppression of TLR signaling pathways. nih.gov nih.gov
N-Benzoylthiourea-pyrrolidine derivativesAntibacterialActivity demonstrated against A. baumannii and A. hydrophila. frontiersin.org frontiersin.org
General 2-ArylpyrrolidinesAntimicrobialGeneral screening for antimicrobial effects. nih.gov nih.gov

Study of Modulatory Effects in Glycogen Storage Disorder Models

Glycogen Storage Diseases (GSDs) are a group of inherited metabolic disorders caused by defects in the enzymes or transporters involved in glycogen synthesis or breakdown, leading to abnormal glycogen accumulation in tissues. nih.gov Research into therapeutic agents has explored compounds that can modulate glycogen metabolism.

Studies utilizing animal models of metabolic disorders have investigated the effects of certain pyrrolidine derivatives. For example, in a model of type 2 diabetes in rats, treatment with pyrrolidine dithiocarbamate (PDTC) was found to enhance hepatic glycogen synthesis. nih.gov This effect was associated with an increase in Akt/GSK-3β signaling, a key pathway in glycogen metabolism. The treatment also led to the inactivation and nuclear export of FoxO1, a transcription factor that promotes the expression of genes for gluconeogenesis, such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase. nih.gov By reducing the expression of these genes, PDTC helps to shift glucose metabolism towards storage as glycogen. nih.gov

While direct studies of this compound in specific GSD models are not widely documented, the investigation of analogues like PDTC in related metabolic disorders provides a basis for understanding how pyrrolidine-containing structures might modulate glycogen pathways. The ability to influence signaling cascades like the Akt/GSK-3β pathway is a promising characteristic for potential therapeutic intervention in diseases characterized by dysregulated glycogen metabolism. nih.gov

CompoundModelKey FindingAssociated Pathway/MechanismReference
Pyrrolidine dithiocarbamate (PDTC)Type 2 Diabetic RatsEnhanced hepatic glycogen synthesis. nih.govIncreased Akt/GSK-3β signaling; Inactivation and nuclear export of FoxO1. nih.gov nih.gov
Polyhydroxylated pyrrolidine derivativesIn vitro models of diabetic retinopathyInhibition of aldose reductase (ALR2). frontiersin.orgEnzyme inhibition. frontiersin.org frontiersin.org

Cellular and Subcellular Mechanisms of Action

For the anti-trypanosomal activity of certain pyrrolidine-containing fluoroquinolones, the primary subcellular target is topoisomerase II. These compounds are believed to trap protein-DNA complexes and inhibit nucleic acid biosynthesis within the parasite, leading to cytotoxicity. nih.govresearchgate.net

In the context of antinociceptive effects , the mechanism for some pyrrolidine-2,5-dione derivatives is thought to involve the modulation of ion channels. Binding assays suggest an interaction with neuronal voltage-sensitive sodium channels (site 2), which play a critical role in the generation and propagation of action potentials involved in pain signaling. researchgate.net

The anti-inflammatory mechanisms of certain analogues, such as 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, are linked to the modulation of intracellular signaling cascades. This compound has been shown to inhibit the activation of key transcription factors like NF-κB and IRF3. nih.gov This inhibition occurs downstream of Toll-like receptors (TLRs), suggesting the compound interferes with components of the MyD88-dependent and TRIF-dependent signaling pathways, which are crucial for the innate immune response and subsequent inflammation. nih.gov

Finally, the modulation of glycogen metabolism by derivatives like pyrrolidine dithiocarbamate involves the Akt/GSK-3β signaling pathway. By promoting the phosphorylation and activation of Akt, it leads to the inhibitory phosphorylation of glycogen synthase kinase 3β (GSK-3β). This relieves the inhibition of glycogen synthase, thereby promoting the conversion of glucose into glycogen for storage. nih.gov

Patents and Preclinical Research

Direct Synthetic Routes to the Pyrrolidine (B122466) Core

The direct formation of the pyrrolidine ring is a fundamental aspect of the synthesis of 2-arylpyrrolidines. These methods focus on constructing the five-membered saturated nitrogen heterocycle from acyclic precursors.

Alkylation Approaches for Pyrrolidine Ring Formation

Alkylation strategies are a cornerstone in the synthesis of cyclic amines. In the context of pyrrolidine ring formation, these approaches typically involve the formation of carbon-nitrogen bonds through nucleophilic substitution reactions. One such method involves the asymmetric allylic alkylation of a benzyloxy imide, which establishes a key stereogenic center. This intermediate can then be transformed into a chiral hydroxamic acid, which subsequently undergoes a stereospecific ring contraction to yield the desired carbamate-protected 2,2-disubstituted pyrrolidine. nih.gov While this method is effective for creating specific substitution patterns, it is a multi-step process. nih.gov

Another approach utilizes the alkylation of an enolate derived from an oxazolidinone, which is itself synthesized from proline. This is followed by hydrolysis to yield a proline derivative. nih.gov However, this method is primarily limited to the synthesis of proline derivatives and may require harsh deprotection conditions. nih.gov A more direct method involves the reaction of carbonyl compounds, particularly aromatic aldehydes, with 3-chloropropylamine (B7771022) to prepare 2-substituted pyrrolidines. organic-chemistry.org

A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne has been developed to produce α-CN pyrrolidines with good yield and regioselectivity. nih.gov

Table 1: Alkylation Approaches for Pyrrolidine Ring Formation
Starting MaterialsKey Reagents/CatalystsProduct TypeReference
Benzyloxy imideAsymmetric allylic alkylation reagentsChiral 2,2-disubstituted pyrrolidines nih.gov
ProlineOxazolidinone formation, enolate alkylationProline derivatives nih.gov
Aromatic aldehydes, 3-chloropropylamineNot specified2-Substituted pyrrolidines organic-chemistry.org
Primary amine-tethered alkyne, chloroacetonitrileCopper catalystα-CN pyrrolidines nih.gov

Intermolecular and Intramolecular Cyclization Strategies

Cyclization reactions, both intermolecular and intramolecular, are powerful tools for the construction of the pyrrolidine ring. Intramolecular cyclization of γ-(N-arylamino)alkenes via palladium-catalyzed carboamination reactions with vinyl bromides is an effective method for synthesizing N-aryl-2-allylpyrrolidines. nih.gov These reactions often proceed with good yields and high diastereoselectivity for the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov

Another intramolecular approach involves the cyclization of N-substituted 4,4-diethoxybutan-1-amine derivatives in an acidic medium. researchgate.net This method generates a cyclic iminium ion in situ, which can then be trapped by various nucleophiles to afford 2-substituted pyrrolidines. researchgate.net A copper-catalyzed intramolecular amination of remote unactivated C(sp³)–H bonds also provides a mild and effective route to pyrrolidines with good yields and excellent regio- and chemoselectivity. organic-chemistry.org

Intermolecular strategies include the reaction of γ-ureidoacetals with polyatomic phenols, catalyzed by acid, to produce aryl-substituted bis(pyrrolidine-1-carboxamides) in high yields under mild conditions. researchgate.net

Table 2: Intermolecular and Intramolecular Cyclization Strategies
StrategyStarting MaterialsKey Reagents/CatalystsProduct TypeReference
Intramolecularγ-(N-arylamino)alkenes, vinyl bromidesPalladium(0) catalyst, baseN-aryl-2-allylpyrrolidines nih.gov
IntramolecularN-substituted 4,4-diethoxybutan-1-aminesAcidic medium2-Substituted pyrrolidines researchgate.net
IntramolecularAlkenylsulfonamidesCopper catalyst, O22-Formylpyrrolidines/2-pyrrolidinones researchgate.net
Intermolecularγ-Ureidoacetals, polyatomic phenolsAcid catalystAryl-substituted bis(pyrrolidine-1-carboxamides) researchgate.net

Reductive Amination Protocols for Pyrrolidine Synthesis

Reductive amination is a widely utilized and efficient method for the synthesis of amines, including cyclic structures like pyrrolidines. Intramolecular reductive amination, in particular, offers a direct route to the pyrrolidine core from linear precursors. One notable example is the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones using transaminases. acs.orgnih.gov This biocatalytic approach allows for the synthesis of both enantiomers with high enantiomeric excess and analytical yields of up to 90%. acs.orgnih.gov

Another effective protocol involves the iridium-catalyzed intramolecular reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates. thieme-connect.com In a one-pot reaction, the carbamate (B1207046) is deprotected and then reductively cyclized to form chiral 2-substituted arylpyrrolidines in up to 98% yield and 92% enantiomeric excess. thieme-connect.com This method utilizes molecular hydrogen as the reductant and a chiral ferrocene (B1249389) ligand to induce asymmetry. thieme-connect.com

Table 3: Reductive Amination Protocols for Pyrrolidine Synthesis
Starting MaterialsKey Reagents/CatalystsProduct TypeYieldEnantiomeric ExcessReference
ω-ChloroketonesTransaminasesChiral 2-substituted pyrrolidinesUp to 90%>99.5% acs.orgnih.gov
tert-Butyl (4-oxo-4-arylbutyl)carbamatesIridium complex, chiral ferrocene ligand, H₂Chiral 2-substituted arylpyrrolidinesUp to 98%Up to 92% thieme-connect.com

Advanced Reaction Methodologies Incorporating the Phenyl Moiety

These advanced methods often involve the simultaneous formation of the pyrrolidine ring and the introduction of the phenyl substituent, or the functionalization of a pre-formed pyrrolidine ring.

Cross-Coupling Reaction Systems

Cross-coupling reactions have emerged as a powerful tool for the synthesis of 2-arylpyrrolidines. A copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates provides a direct route to 2-arylpyrrolidines. organic-chemistry.orgnih.gov This method is compatible with a range of functional groups on the vinylarene. nih.gov

Palladium-catalyzed reactions are also prominent. For instance, the carboamination of γ-N-arylamino alkenes with aryl bromides in the presence of a palladium(0) catalyst and a base affords N-aryl-2-benzylpyrrolidines. nih.gov More directly related to the target compound, Suzuki-Miyaura cross-coupling reactions of α-borylated pyrrolidines with aryl halides have been shown to be effective for the synthesis of α-arylated pyrrolidines. whiterose.ac.uk While the stereospecificity of this reaction with cyclic substrates is still under investigation, it represents a viable method for introducing the aryl group onto the pyrrolidine ring. whiterose.ac.uk

Table 4: Cross-Coupling Reaction Systems for 2-Arylpyrrolidine Synthesis
Reaction TypeStarting MaterialsCatalyst SystemProduct TypeReference
Copper-catalyzed CarboaminationVinylarenes, Potassium N-carbamoyl-β-aminoethyltrifluoroboratesCopper(II) 2-ethylhexanoate (B8288628) or Cu(1,10-phenanthroline)₂2-Arylpyrrolidines nih.gov
Palladium-catalyzed Carboaminationγ-N-arylamino alkenes, Aryl bromidesPd₂(dba)₃/dppbN-aryl-2-benzylpyrrolidines nih.gov
Suzuki-Miyaura Cross-Couplingα-Borylated pyrrolidines, Aryl halidesPd(dba)₂, XPhos, K₂CO₃α-Arylated pyrrolidines whiterose.ac.uk

Cycloaddition Processes (e.g., 1,3-Dipolar Cycloaddition)

Cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides, are a highly versatile and stereocontrolled method for the synthesis of substituted pyrrolidines. rsc.orgnih.govacs.org Azomethine ylides, which can be generated in situ from various precursors such as imines of α-amino acids, react with dipolarophiles (e.g., alkenes) to form the pyrrolidine ring in a single step, often with the creation of multiple stereocenters. nih.govacs.org The use of chiral metal-ligand complexes as catalysts can render this process highly enantioselective. acs.org

This methodology is particularly well-suited for the synthesis of 2-arylpyrrolidines by employing an aryl-substituted component in either the azomethine ylide or the dipolarophile. For example, the reaction of an azomethine ylide generated from an imine derived from an aromatic aldehyde with an alkene will directly yield a 2-arylpyrrolidine. The versatility of this reaction allows for the synthesis of a wide range of structurally diverse pyrrolidines with a high degree of stereochemical control. rsc.org Glycine-based decarboxylative 1,3-dipolar cycloadditions are also a notable strategy for producing pyrrolidine-containing heterocyclic compounds. mdpi.com

Table 5: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
Dipole SourceDipolarophileCatalyst/ConditionsProduct FeatureReference
Azomethine ylides (from imines of α-amino acids)AlkenesChiral metal-ligand complexesEnantioselective formation of substituted pyrrolidines acs.org
Azomethine ylides (from arylidene glycine (B1666218) imines)Chiral acrylamidesAgOAc, triethylamineDiastereoselective formation of substituted pyrrolidines researchgate.net
Glycine-derived oxazolidine-5-onesAlkenesDecarboxylationPyrrolidine-containing heterocycles mdpi.com

Nitrile Reduction Pathways for Pyrrolidine Derivatives

The reduction of a nitrile group to a primary amine is a fundamental transformation in organic synthesis that can be adapted for the construction of the pyrrolidine ring. This can be achieved through intramolecular cyclization following the reduction of a strategically positioned nitrile. Key methods include catalytic hydrogenation and metal hydride reduction of γ-ketonitriles or related precursors.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed and often economically viable method for the reduction of nitriles to primary amines. rsc.org This process typically involves the use of hydrogen gas in the presence of a metal catalyst. For the synthesis of pyrrolidine derivatives, a γ-ketonitrile can undergo reduction of the ketone to a hydroxyl group, followed by reductive amination of the in situ-formed primary amine with the remaining carbonyl, or a one-pot reduction of both the nitrile and ketone functionalities followed by cyclization.

Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). rsc.org The reaction conditions, such as hydrogen pressure, temperature, solvent, and the choice of catalyst, are critical for achieving high selectivity for the primary amine and subsequent cyclization over the formation of secondary and tertiary amine byproducts. rsc.org For instance, the hydrogenation of nitriles over a highly dispersed nickel on silicon carbide (Ni/SiC) catalyst has shown high performance for producing primary amines without the need for ammonia (B1221849) addition, which is often used to suppress byproduct formation. chromatographyonline.com

A plausible pathway for the formation of a 2-arylpyrrolidine from a γ-aryl-γ-oxonitrile would involve the initial reduction of the nitrile to a primary amine, which then undergoes intramolecular cyclization with the ketone to form an intermediate imine or enamine, followed by further reduction to the pyrrolidine ring.

Reductive Cyclization of γ-Nitro Nitriles:

An alternative strategy involves the reductive cyclization of γ-nitro nitriles. In this approach, the nitro group is selectively reduced to an amine in the presence of the nitrile. The newly formed amine can then undergo an intramolecular cyclization by attacking the nitrile carbon, leading to the formation of the pyrrolidine ring. This method has been demonstrated in the diastereoselective synthesis of multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles, where a nitro-Michael adduct is subjected to metal-catalyzed reductive cyclization. nih.govnih.govresearchgate.net Density functional theory (DFT) studies have suggested that on a hydrogenated palladium surface, the nitro group is preferentially reduced, allowing the subsequent nucleophilic attack on the nitrile. nih.gov

Precursor TypeReagents and ConditionsProduct TypeKey Features
γ-Aryl-γ-oxonitrileH₂, Raney Ni or Pd/C2-ArylpyrrolidineOne-pot reduction and cyclization.
γ-Nitro NitrileMetal catalyst (e.g., Pd/C), H₂Functionalized PyrrolidineSelective reduction of nitro group followed by intramolecular attack on the nitrile. nih.govnih.govresearchgate.net
Nitriles and AcrylamidesCo(dppe)I₂, Zn, ZnI₂, H₂O5-MethylenepyrrolidinoneCobalt-catalyzed reductive coupling. nih.gov

Enantioselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of 2-[4-(propan-2-yl)phenyl]pyrrolidine and its analogues, or for the separation of their enantiomers, is of paramount importance.

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule directly. Several strategies have been developed for the enantioselective synthesis of 2-substituted pyrrolidines.

Biocatalytic Approaches:

One powerful and increasingly utilized method is biocatalysis, which employs enzymes to catalyze stereoselective transformations. Transaminases (TAs) have been successfully used in the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. theanalyticalscientist.comacs.org This process involves the stereoselective amination of the ketone by the transaminase to form a chiral amine, which then undergoes spontaneous intramolecular cyclization to yield the enantiomerically enriched pyrrolidine. theanalyticalscientist.comacs.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the target pyrrolidine can be produced with high enantiomeric excess (ee). theanalyticalscientist.comacs.org This method has been applied to synthesize a range of 2-arylpyrrolidines with excellent enantioselectivities (≥95% ee) and in yields ranging from low to excellent. acs.org A notable example is the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, which afforded an 84% isolated yield with >99.5% ee. theanalyticalscientist.comacs.org

SubstrateEnzymeProductYieldEnantiomeric Excess (ee)
4-chloro-1-phenylbutan-1-one(R)-selective TA(R)-2-phenylpyrrolidine90%>99.5%
4-chloro-1-phenylbutan-1-one(S)-selective TA(S)-2-phenylpyrrolidine75%>99.5%
4-chloro-1-(4-chlorophenyl)butan-1-one(R)-selective TA(R)-2-(4-chlorophenyl)pyrrolidine84% (isolated)>99.5%

Other Asymmetric Methods:

Other approaches to enantiomerically enriched 2-substituted pyrrolidines include the asymmetric lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile, and the use of chiral catalysts in cyclization reactions. nih.gov For instance, the "clip-cycle" strategy involves the aza-Michael cyclization of an N-protected bis-homoallylic amine, activated by a thioacrylate, catalyzed by a chiral phosphoric acid to yield enantioenriched pyrrolidines. whiterose.ac.uk

When an enantioselective synthesis is not available or when a racemic mixture is produced, chiral resolution techniques are employed to separate the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation. A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) and amylose) being particularly versatile and widely used. nih.gov

Supercritical Fluid Chromatography (SFC):

Supercritical fluid chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations, particularly in drug discovery. nih.gov SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which has low viscosity and high diffusivity. chromatographyonline.com These properties allow for faster separations and higher throughput compared to HPLC. nih.gov The separation of pyrrolidone derivatives, which are structurally related to the target compound, has been successfully demonstrated using chlorinated chiral stationary phases in SFC. nih.gov For instance, the Lux Cellulose-2 column provided better resolutions for a series of antibacterial pyrrolidone derivatives compared to the Lux i-Cellulose-5 column. nih.gov

TechniqueChiral Stationary Phase (CSP)Mobile PhaseApplication Example
SFCLux Cellulose-2CO₂/MethanolSeparation of antibacterial pyrrolidone derivatives. nih.gov
SFCLux i-Cellulose-5CO₂/MethanolSeparation of antibacterial pyrrolidone derivatives. nih.gov
SFCChiralpak ICCO₂/Methanol with additiveSeparation of enantiomers of various compounds. researchgate.net

Parallel Synthesis and Library Generation of Pyrrolidine Derivatives

In drug discovery, it is often necessary to synthesize and screen a large number of structurally related compounds to identify leads with optimal activity and properties. Parallel synthesis and the generation of combinatorial libraries are powerful strategies for this purpose.

Solid-Phase Synthesis and Encoded Libraries:

Solid-phase synthesis is a cornerstone of combinatorial chemistry, where molecules are built on a solid support (e.g., polymer beads). This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step. The "split-and-pool" or "split-mix" method is a common strategy for generating large combinatorial libraries. nih.govimperial.ac.uk In this method, a batch of resin beads is split into several portions, each is reacted with a different building block, and then the portions are pooled and mixed. This cycle is repeated for each subsequent synthetic step. The result is a library where each bead ideally carries a single, unique compound. nih.gov

A significant challenge with this approach is determining the structure of the active compound(s) after screening. Encoded combinatorial chemistry addresses this by attaching a chemical "tag" to each bead that records the synthetic history of the compound on that bead. An example of this is the synthesis of a library of highly functionalized mercaptoacyl pyrrolidines. nih.gov In this work, an oligomeric tag was co-synthesized on each bead, and its structure could be analyzed to deduce the structure of the active pyrrolidine derivative. nih.gov This method proved to be more efficient than traditional deconvolution strategies. nih.gov

Solution-Phase Parallel Synthesis:

While solid-phase synthesis is powerful, solution-phase parallel synthesis also offers advantages, such as the ability to use a wider range of reactions and the easier final cleavage of the product. Modern purification techniques, such as automated flash chromatography, have made solution-phase library synthesis more feasible. The synthesis of libraries of highly substituted pyrrolidines has been demonstrated in both solid and solution phases, starting from a complex bicyclic β-lactam scaffold. nih.gov

The general strategy for generating a pyrrolidine library often involves a central scaffold to which various substituents can be attached. For a library of this compound analogues, the pyrrolidine ring would serve as the scaffold. Diversity could be introduced by varying the substituents on the phenyl ring, the nitrogen atom of the pyrrolidine, and potentially at other positions on the pyrrolidine ring.

Synthesis StrategyKey FeaturesLibrary TypeExample Application
Split-and-Pool on Solid SupportEach bead carries a single compound; simplifies purification.One-Bead-One-CompoundGeneration of diverse chemical libraries. nih.govimperial.ac.uk
Encoded Combinatorial SynthesisChemical tags on each bead record the synthetic history.Encoded LibrarySynthesis and screening of a mercaptoacyl pyrrolidine library. nih.gov
Parallel Solution-Phase SynthesisAllows for a broader range of reaction chemistry.Focused or Diverse LibrarySynthesis of highly substituted pyrrolidines. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Propan 2 Yl Phenyl Pyrrolidine Derivatives

Impact of Substituents on the Pyrrolidine (B122466) Ring System

The pyrrolidine ring offers multiple positions for substitution, each capable of significantly influencing the molecule's interaction with biological targets. Modifications to the ring can alter basicity, conformation, and steric profile, thereby affecting potency and selectivity. nih.gov

The nitrogen atom of the pyrrolidine, being a secondary amine, imparts basicity to the scaffold and is a common site for substitution. nih.gov Its nucleophilicity makes it a prime position for introducing a wide variety of functional groups. For instance, in a series of N-acylethanolamine acid amidase (NAAA) inhibitors based on pyrrolidine amides, the nature of the linker attached to the nitrogen was found to be critical. Conformationally flexible linkers tended to increase inhibitory potency, whereas conformationally restricted linkers, while not enhancing potency, improved selectivity over related enzymes like fatty acid amide hydrolase (FAAH). rsc.org

Substitutions on the carbon atoms of the pyrrolidine ring also play a pivotal role. The introduction of a methyl group at the α-position relative to the aryl group can impose conformational restrictions, which in some contexts, enhances reactivity and enantioselectivity. nih.gov Fluorine substitution is another key strategy; it can significantly influence stereochemical behavior and the conformational stability of the ring. beilstein-journals.org For example, based on the electronegativity of substituents at the C-4 position, the pyrrolidine ring can adopt specific C-4-exo and C-4-endo envelope conformations, which can be controlled through inductive and stereoelectronic factors. nih.gov

In the context of NAAA inhibitors, SAR studies on pyrrolidine amide derivatives revealed that small, lipophilic substituents on the 3-position of the pyrrolidine ring were preferable for optimal potency. rsc.org This highlights the sensitivity of the binding pocket to the size and nature of substituents on the heterocyclic ring.

Table 1: Influence of Pyrrolidine Ring Substituents on Biological Activity of Analogous Compounds
Substitution PositionSubstituent TypeObserved Impact on ActivityCompound Series Example
N-1Conformationally Flexible LinkerIncreased inhibitory potency, reduced selectivityNAAA Inhibitors rsc.org
N-1Conformationally Restricted LinkerDid not enhance potency, improved selectivityNAAA Inhibitors rsc.org
C-3Small, Lipophilic GroupsPreferable for optimal potencyNAAA Inhibitors rsc.org
C-4Electronegative Groups (e.g., Fluorine)Controls ring puckering (endo/exo conformation)Fluorinated Prolines nih.gov
α-position to ArylMethyl GroupImposes conformational restriction, can enhance enantioselectivityAryl Pyrrolidine Catalysts nih.gov

Role of the 4-(Propan-2-yl)phenyl Moiety and its Bioisosteric Analogues

The 4-(propan-2-yl)phenyl group is a crucial component of the scaffold, often involved in key hydrophobic or van der Waals interactions within the binding site of a biological target. The isopropyl group at the para-position provides steric bulk and lipophilicity, which can be essential for anchoring the molecule effectively.

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate a molecule's physical and biological properties. mdpi.com Replacing the 4-(propan-2-yl)phenyl moiety with various analogues can lead to improved potency, selectivity, or pharmacokinetic profiles.

In studies of 2-aryl-2-(pyridin-2-yl)acetamides, SAR trends showed that activity was highest in unsubstituted phenyl derivatives or those with small ortho- and meta-substituents. nih.govbris.ac.uk This suggests that for certain targets, large para-substituents like isopropyl might not be optimal. However, in other contexts, such as N-acetyl-S-((3-(4-i-propylphenyl)-2-oxo-2H- nih.govbeilstein-journals.orgrdd.edu.iqtriazino[2,3-c]quinazolin-6-yl)methyl)cysteine, the 4-isopropylphenyl group was associated with significant anti-inflammatory activity. mdpi.com

Common bioisosteric replacements for a substituted phenyl ring include other aromatic systems (e.g., naphthyl, thiophenyl) or various substituted phenyl rings to probe the effects of electronics and sterics. For instance, in a series of pyrrolidine amide NAAA inhibitors, the terminal phenyl group was replaced with a variety of aromatic systems and substituents. These studies indicated a preference for certain lipophilic groups to achieve optimal potency. rsc.org

Table 2: Effect of Bioisosteric Replacement of the Phenyl Moiety in Analogous Systems
Original MoietyBioisosteric ReplacementCompound Series ContextImpact on Activity
PhenylOrtho/Meta-substituted Phenyl2-Aryl-2-(pyridin-2-yl)acetamidesMaintained or increased anticonvulsant activity nih.govbris.ac.uk
PhenylPara-substituted Phenyl2-Aryl-2-(pyridin-2-yl)acetamidesGenerally led to decreased activity nih.govbris.ac.uk
4-isopropylphenylEthylthioacetateTriazino[2,3-c]quinazolinesResulted in significant anti-inflammatory activity mdpi.com
Unsubstituted PhenylVarious substituted aromaticsPyrrolidine Amide NAAA InhibitorsActivity is sensitive to lipophilicity and substitution pattern rsc.org

Stereochemical Influences on Biological Activity

The 2-[4-(propan-2-yl)phenyl]pyrrolidine structure contains at least one stereocenter at the C-2 position of the pyrrolidine ring. The spatial orientation of the substituents is a critical determinant of biological activity, as enantiomers and diastereomers often exhibit different affinities and efficacies due to the chiral nature of their biological targets. researchgate.net

The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org The introduction of substituents can create additional chiral centers, leading to multiple diastereomers. For example, the synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions can generate up to four stereogenic centers, with the absolute configuration being controllable through the use of chiral auxiliaries. acs.org

The influence of stereochemistry is evident in numerous classes of bioactive pyrrolidines. For instance, in a series of cis-3,4-diphenylpyrrolidine derivatives acting as inverse agonists of the RORγt receptor, the cis-configuration was found to be beneficial for activity. nih.gov This specific arrangement forces the two phenyl rings into a face-to-face stacked conformation, which is crucial for binding. Similarly, the activity of fluorinated pyrrolidines is strongly influenced by the regio- and stereochemistry of the fluorine atoms, which affects the conformational bias of the ring through stereoelectronic effects like the anomeric and gauche effects. beilstein-journals.orgnih.gov

The absolute configuration at the C-2 position, which connects the pyrrolidine ring to the phenyl moiety, is typically the most critical stereochemical feature. It is common for one enantiomer (either R or S) to be significantly more active than the other, a phenomenon known as eudismic ratio. This difference arises from the specific three-dimensional fit required for optimal interaction with the target protein.

Correlation between Physicochemical Parameters and Pharmacological Response

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the biological activity of a series of compounds with their physicochemical properties. nih.gov For derivatives of this compound, key parameters such as lipophilicity, electronic properties, and steric factors govern the pharmacological response.

Electronic properties, such as the pKa of the pyrrolidine nitrogen and the electron-donating or -withdrawing nature of substituents on the phenyl ring, influence the ionization state of the molecule and its ability to form hydrogen bonds or engage in electrostatic interactions. Substituents at the C-2 position of the pyrrolidine ring can shift its basicity, with charged substituents having a strong effect. nih.gov

Steric parameters describe the size and shape of the molecule, which are fundamental to achieving a complementary fit with the binding site. The number of rotatable bonds, for example, is a descriptor of molecular flexibility, which can impact binding affinity. nih.gov Computational methods are often employed to calculate these descriptors and build QSAR models that can predict the activity of new derivatives. nih.govresearchgate.net

Table 3: Key Physicochemical Parameters and Their Influence on Pharmacological Response
Physicochemical ParameterDescriptor(s)General Influence on Pharmacological Response
LipophilicitylogP, log k'wAffects membrane permeability, solubility, and hydrophobic interactions with the target. nih.gov
Electronic PropertiespKa, Hammett constants, Dipole MomentGoverns ionization state, hydrogen bonding capacity, and electrostatic interactions. nih.govnih.gov
Steric PropertiesMolecular Volume, Molar Refractivity, Number of Rotatable BondsDetermines the steric fit within the binding site and molecular flexibility. nih.govnih.gov
Electrochemical PropertiesReduction Potential (Er)Can be related to in vivo bio-reduction or bio-oxidation processes. nih.gov

Analytical Methodologies for Detection and Quantification in Research Studies

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography) for Purity Assessment and Compound Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and purity assessment of "2-[4-(propan-2-yl)phenyl]pyrrolidine". These methods are particularly valuable for analyzing the compound in complex mixtures and for chiral separations to distinguish between its enantiomers.

Purity Assessment and Achiral Analysis:

Reverse-phase HPLC is a commonly employed method for determining the purity of "this compound". In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for a related pyrrolidine (B122466) derivative involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH. Detection is often carried out using a UV detector, as the phenyl group in the molecule absorbs UV radiation. UPLC, which utilizes smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution compared to traditional HPLC.

Chiral Separation:

Since "this compound" possesses a chiral center, separating its enantiomers is often necessary in research studies. Chiral HPLC is the most common technique for this purpose. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the separation of a wide range of chiral compounds, including those with pyrrolidine moieties. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol such as isopropanol or ethanol, is critical for achieving optimal separation.

ParameterHPLC for Purity AssessmentChiral HPLC for Enantiomeric Separation
Technique Reverse-Phase High-Performance Liquid ChromatographyChiral High-Performance Liquid Chromatography
Stationary Phase C18 (Octadecylsilyl)Polysaccharide-based (e.g., Cellulose or Amylose derivatives)
Mobile Phase Acetonitrile/Phosphate Buffer (e.g., pH 3)Hexane/Isopropanol or Hexane/Ethanol
Detection UV-Vis Detector (e.g., 254 nm)UV-Vis Detector (e.g., 254 nm)
Application Determination of chemical puritySeparation and quantification of individual enantiomers

Mass Spectrometry-Based Quantification in Biological Matrices for Research Purposes

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a highly sensitive and selective method for the quantification of "this compound" in complex biological matrices such as plasma, serum, and tissue homogenates. This technique is indispensable for pharmacokinetic and metabolic studies in a research context.

The process typically involves the following steps:

Sample Preparation: Biological samples require a clean-up procedure to remove interfering substances. This often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system to separate the analyte of interest from other components in the matrix.

Ionization: The eluent from the chromatography column enters the mass spectrometer, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used technique for this type of compound.

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a specific product ion is monitored for quantification, a process known as multiple reaction monitoring (MRM). This provides a high degree of selectivity.

For "this compound" (molecular formula C₁₃H₁₉N), the protonated molecule [M+H]⁺ would be the expected parent ion in positive ionization mode. The selection of specific precursor and product ion transitions is crucial for developing a robust and selective LC-MS/MS method.

StepDescriptionKey Considerations
Sample Preparation Extraction and purification of the analyte from the biological matrix.Choice of extraction method (protein precipitation, LLE, SPE) to maximize recovery and minimize matrix effects.
Chromatography Separation of the analyte from matrix components.Optimization of column, mobile phase, and gradient to achieve good peak shape and resolution.
Ionization Conversion of the neutral analyte into gas-phase ions.Electrospray ionization (ESI) in positive mode is typically suitable for amine-containing compounds.
Mass Analysis Detection and quantification based on mass-to-charge ratio.Selection of specific and sensitive precursor → product ion transitions (MRM) for high selectivity.

Spectrophotometric and Spectroscopic Methods for Assay Development and Compound Monitoring

Spectrophotometric and spectroscopic methods are valuable for the structural elucidation and routine monitoring of "this compound" in research.

UV-Visible (UV-Vis) Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by the molecule. The presence of the phenyl group in "this compound" results in characteristic UV absorption maxima (λmax). For structurally similar compounds containing a 4-isopropylphenyl group, a UV absorbance maximum around 228 nm has been reported mdpi.com. UV-Vis spectroscopy can be used for quantitative analysis, often in conjunction with HPLC, and for monitoring the stability of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of "this compound".

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. Characteristic signals would be expected for the aromatic protons of the phenyl ring, the methine and methyl protons of the propan-2-yl group, and the protons of the pyrrolidine ring.

¹³C NMR: Provides information about the carbon skeleton of the molecule. For a related compound, 2-(4-isopropylphenyl)quinazolin-4(3H)-one, specific chemical shifts for the carbons of the 4-isopropylphenyl group have been reported researchgate.net. These can serve as a reference for interpreting the ¹³C NMR spectrum of the target compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For "this compound," characteristic absorption bands would be expected for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and N-H stretching of the secondary amine in the pyrrolidine ring.

Spectroscopic MethodInformation ProvidedApplication in Research
UV-Visible Spectroscopy Electronic transitions, λmaxQuantification (especially with HPLC), stability studies
¹H NMR Spectroscopy Proton environment and connectivityStructural confirmation, purity assessment
¹³C NMR Spectroscopy Carbon skeletonStructural confirmation
Infrared Spectroscopy Functional groupsIdentification of key functional groups, structural confirmation

Emerging Research Applications and Future Perspectives

Development of 2-[4-(Propan-2-yl)phenyl]pyrrolidine as a Molecular Probe for Biological Pathways

While specific research into the use of this compound as a molecular probe is still an emerging area, its core structure possesses key features that make it a promising candidate for such applications. Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. The development of a probe from a scaffold like this compound would involve chemically modifying it to incorporate reporter groups, such as fluorophores, without compromising its ability to interact with a specific biological target.

The phenyl ring of the compound is an ideal site for chemical modification, allowing for the attachment of fluorescent tags or other signaling moieties. The pyrrolidine (B122466) core would serve as the recognition element, designed to bind selectively to a protein or pathway of interest. The development process would focus on creating derivatives that can enter cells, engage their target, and generate a measurable signal, thereby illuminating the target's location, concentration, or activity within a biological system. This approach could enable researchers to study disease mechanisms and the effects of drugs in real-time.

Rational Design and Discovery of Next-Generation Pyrrolidine-Based Scaffolds for Therapeutic Research

The pyrrolidine ring is a privileged scaffold in drug discovery due to the three-dimensional shapes it can adopt, a property that allows for a more comprehensive exploration of the chemical space available for drug-target interactions. nih.govresearchgate.net Rational drug design involves the methodical, structure-based development of new medicines. Starting with a core structure like this compound, medicinal chemists can systematically modify its components to enhance its therapeutic properties.

The non-planarity of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to present substituents in precise spatial orientations. nih.govresearchgate.net This is critical for optimizing interactions with the highly specific, three-dimensional binding sites of biological targets like enzymes and receptors. nih.gov By understanding the structure-activity relationships (SAR)—how specific structural changes affect biological activity—researchers can design next-generation compounds with improved potency, selectivity, and metabolic stability. researchgate.net For instance, the strategic addition of functional groups to either the pyrrolidine or the phenyl ring can lead to new compounds targeting a wide range of diseases.

Recent research has demonstrated the success of this approach, yielding pyrrolidine derivatives with potent activities across various therapeutic areas.

Pyrrolidine Scaffold Modification Therapeutic Area Research Finding/Example
Spiro[pyrrolidine-3,3′-oxindoles]OncologyDesign of dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer. nih.gov
Pyrrolidine-2,5-dione HybridsNeurology (Anticonvulsant)Synthesis of derivatives with a benzhydryl group showing effectiveness in maximal electroshock (MES) seizure models. nih.gov
2-Substituted PyrrolidinesOncology (Antimetastatic)Development of (S)-pyrrolidines as potent antagonists of the CXCR4 chemokine receptor, inhibiting cancer cell migration. nih.gov
Pyrrolidinyl-carbazole DerivativesOncology (Antiproliferative)Metal-free, three-component synthesis yielding derivatives with cytotoxic activity against MCF-7 breast cancer cells. nih.gov

This table illustrates how the rational modification of the core pyrrolidine structure leads to specialized therapeutic agents. The principles applied in these examples could guide the future development of derivatives of this compound for novel therapeutic applications.

Integration of High-Throughput Screening and Computational Methods in Pyrrolidine Derivative Discovery

The discovery of novel drugs is increasingly driven by the synergy between high-throughput screening (HTS) and advanced computational methods. HTS allows for the rapid testing of vast compound libraries to identify initial "hits"—molecules that show activity against a specific biological target. thermofisher.com These libraries often contain a diverse array of chemical structures, including many pyrrolidine-based compounds. stanford.edu

Once hits are identified, computational chemistry plays a crucial role in transforming them into viable drug candidates. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. scispace.comnih.gov This allows researchers to predict the activity of new, unsynthesized molecules and prioritize the most promising ones for synthesis and testing. scispace.com

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed 3D maps that show which regions of a molecule are important for its activity. nih.govscispace.com These maps guide chemists in making specific structural modifications to improve potency and reduce off-target effects. Molecular docking simulations are also used to visualize how a compound binds to its target protein, revealing key interactions that can be optimized. scispace.com The integration of these computational tools with experimental screening accelerates the drug discovery pipeline, making it more efficient and cost-effective.

Computational Method Application in Pyrrolidine Derivative Discovery Reference
3D-QSAR Establishes a quantitative relationship between the 3D structure of pyrrolidine derivatives and their biological activity. nih.govscispace.com
CoMFA Generates 3D contour maps to visualize where steric and electrostatic fields of a molecule influence its inhibitory potency. nih.govscispace.com
CoMSIA Similar to CoMFA, but also considers hydrophobic, hydrogen bond donor, and acceptor properties to refine the structure-activity model. nih.govscispace.com
HQSAR A 2D-QSAR method that uses molecular fragments to predict activity, avoiding the need for 3D alignment. scispace.com
Molecular Docking Simulates the binding of a pyrrolidine derivative into the active site of a target protein to predict binding affinity and orientation. scispace.com
ADME/Tox Prediction In silico models used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of newly designed compounds early in the discovery process. nih.gov

This integrated approach allows for the intelligent design of focused libraries of pyrrolidine derivatives, increasing the probability of discovering next-generation drugs with superior efficacy and safety profiles.

Q & A

Q. What computational tools are effective in predicting the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : QSAR models (e.g., Schrödinger’s QikProp) predict logP, solubility, and CYP450 interactions. Molecular dynamics simulations assess blood-brain barrier permeability, critical for CNS-targeted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.